7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-BENZYL-8-[4-(4-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl piperazine moiety, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-8-[4-(4-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorobenzoyl Piperazine Moiety: This step involves the reaction of 4-fluorobenzoyl chloride with piperazine under controlled conditions to form the fluorobenzoyl piperazine intermediate.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate.
Formation of the Purine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the purine core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-8-[4-(4-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl halides or fluorobenzoyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized purine derivatives, reduced purine derivatives, and substituted purine derivatives .
Scientific Research Applications
7-BENZYL-8-[4-(4-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-BENZYL-8-[4-(4-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl Chloride: A precursor used in the synthesis of the target compound.
Benzyl Halides: Used in the nucleophilic substitution reactions to introduce the benzyl group.
Purine Derivatives: Compounds with similar purine cores but different substituents.
Uniqueness
The uniqueness of 7-BENZYL-8-[4-(4-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H25FN6O3 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
7-benzyl-8-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H25FN6O3/c1-28-21-20(23(34)29(2)25(28)35)32(16-17-6-4-3-5-7-17)24(27-21)31-14-12-30(13-15-31)22(33)18-8-10-19(26)11-9-18/h3-11H,12-16H2,1-2H3 |
InChI Key |
YMPBOWBHZGZLDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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